4-(4-Iodo-2-methylphenyl)morpholine
Overview
Description
4-(4-Iodo-2-methylphenyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodo-2-methylphenyl)morpholine typically involves the reaction of 4-iodo-2-methylphenylamine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Iodo-2-methylphenyl)morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Sodium azide
- Potassium cyanide
- Potassium permanganate
- Hydrogen peroxide
- Lithium aluminum hydride
- Sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation reactions can produce oxidized morpholine derivatives.
Scientific Research Applications
4-(4-Iodo-2-methylphenyl)morpholine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-Iodo-2-methylphenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-Iodo-2-methylphenyl)morpholine include other morpholine derivatives and iodinated aromatic compounds. Some examples are:
- 4-(4-Bromo-2-methylphenyl)morpholine
- 4-(4-Chloro-2-methylphenyl)morpholine
- 4-(4-Fluoro-2-methylphenyl)morpholine .
Uniqueness
This compound is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis .
Biological Activity
Overview
4-(4-Iodo-2-methylphenyl)morpholine is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique chemical structure, which includes an iodine atom and a morpholine ring, contributing to its diverse biological interactions.
The synthesis of this compound typically involves the reaction of 4-iodo-2-methylphenylamine with morpholine. The reaction is often conducted in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under elevated temperatures to facilitate the formation of the compound. The resulting product can undergo various chemical reactions, including substitution, oxidation, and reduction, allowing for further functionalization.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest moderate to high potency against certain pathogens:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15.62 |
Escherichia coli | 31.25 |
Pseudomonas aeruginosa | 62.50 |
These findings highlight the potential of this compound as an antimicrobial agent, warranting further investigation into its mechanisms of action and therapeutic applications .
Anticancer Activity
In vitro studies have also explored the anticancer properties of this compound. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values indicating its efficacy:
Cell Line | IC50 (µM) |
---|---|
HepG2 (liver cancer) | 12.39 |
LN-229 (glioblastoma) | 7.81 |
769-P (renal adenocarcinoma) | 10.00 |
The results suggest that this compound may induce apoptosis in cancer cells, potentially through pathways involving cell cycle arrest and modulation of signaling cascades .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Preliminary studies indicate that it may bind to enzymes or receptors involved in critical cellular processes, thereby modulating their activity. This interaction could lead to alterations in gene expression and cellular signaling pathways, contributing to its observed antimicrobial and anticancer effects.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several morpholine derivatives, including this compound, against clinical isolates of resistant bacteria. The results demonstrated that this compound exhibited superior activity compared to traditional antibiotics, suggesting a potential role in treating resistant infections .
- Cytotoxicity Against Cancer Cells : In a comparative analysis of various morpholine derivatives, this compound was identified as one of the most potent compounds against glioblastoma cells. The study highlighted its mechanism involving apoptosis induction and cell cycle disruption, positioning it as a candidate for further development in cancer therapy .
Properties
IUPAC Name |
4-(4-iodo-2-methylphenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c1-9-8-10(12)2-3-11(9)13-4-6-14-7-5-13/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCXRBKHCCHVDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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